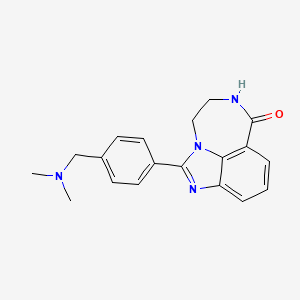
AG14361
Descripción general
Descripción
AG-14361 es un potente inhibidor de la poli (adenosina difosfato ribosa) polimerasa 1 (PARP1), una enzima nuclear críticamente involucrada en las vías de reparación del ADN. Este compuesto ha demostrado un potencial significativo para mejorar la efectividad de los agentes quimioterapéuticos y la radioterapia en diversas líneas celulares cancerosas .
Mecanismo De Acción
AG-14361 ejerce sus efectos inhibiendo selectivamente la actividad de PARP1. PARP1 se activa por daño en el ADN y cataliza la producción de poli (adenosina difosfato ribosa) utilizando nicotinamida adenina dinucleótido (NAD+) como sustrato. AG-14361 compite con NAD+ para unirse al sitio catalítico de PARP1, inhibiendo así su actividad . Esta inhibición previene la reparación del daño del ADN, lo que lleva a la acumulación de lesiones del ADN y, en última instancia, a la muerte celular en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
AG14361 interacts with PARP, inhibiting its activity and thereby affecting the repair of DNA strand breaks . This interaction is highly specific, with an inhibition constant of less than 5 nM .
Cellular Effects
In human cancer cell lines such as A549, LoVo, and SW620, this compound inhibits cell proliferation . It also enhances the cytotoxicity of DNA-damaging chemotherapy and radiation therapy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP-1-mediated DNA repair. This increases the cytotoxicity of DNA-damaging cancer therapeutics .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound prevents NAD depletion, a measure of PARP activation, in a dose-dependent manner . This suggests that this compound has a rapid effect on PARP activation and can maintain its inhibitory effect over time .
Dosage Effects in Animal Models
In vivo studies have shown that this compound enhances the antitumor effects of DNA-damaging drugs such as temozolomide and topoisomerase I inhibitors . The effects of this compound vary with different dosages, suggesting a dose-dependent response .
Metabolic Pathways
Given its role as a PARP inhibitor, it likely interacts with enzymes involved in DNA repair and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where it can interact with PARP .
Subcellular Localization
This compound is likely localized to the nucleus given its role as a PARP inhibitor. In the nucleus, it can inhibit PARP and thereby affect DNA repair processes .
Métodos De Preparación
AG-14361 se puede sintetizar a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. . Las condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden implicar la ampliación de estas reacciones en condiciones controladas para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
AG-14361 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de AG-14361 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
AG-14361 ha sido estudiado ampliamente por sus aplicaciones en varios campos científicos:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de PARP1 y sus efectos sobre los mecanismos de reparación del ADN.
Biología: AG-14361 se utiliza para investigar el papel de PARP1 en procesos celulares como la apoptosis, la regulación del ciclo celular y la expresión génica.
Medicina: Este compuesto ha mostrado promesa en la investigación del cáncer, particularmente en la mejora de la eficacia de los agentes quimioterapéuticos y la radioterapia.
Comparación Con Compuestos Similares
AG-14361 es único en su alta potencia y selectividad para PARP1 en comparación con otros inhibidores de PARP. Algunos compuestos similares incluyen:
Olaparib: Otro potente inhibidor de PARP utilizado en el tratamiento de cánceres de ovario y mama.
Rucaparib: Un inhibidor de PARP utilizado para el tratamiento del cáncer de ovario.
Niraparib: Un inhibidor de PARP utilizado para el tratamiento de mantenimiento del cáncer de ovario.
AG-14361 destaca por su mayor potencia y capacidad para mejorar la eficacia de los agentes quimioterapéuticos y la radioterapia .
Propiedades
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJSSBJKFLZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186513 | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328543-09-5 | |
| Record name | AG-14361 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-14361 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


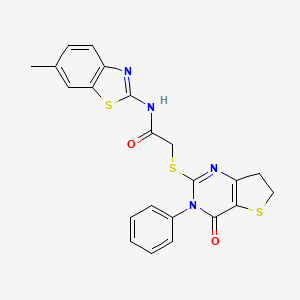

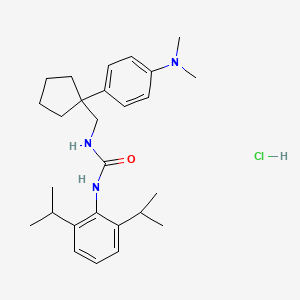


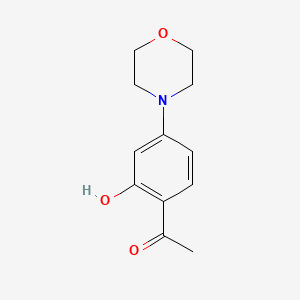
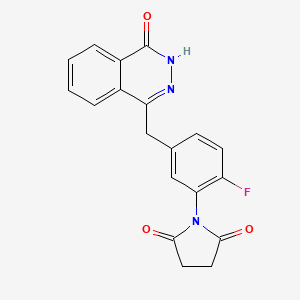
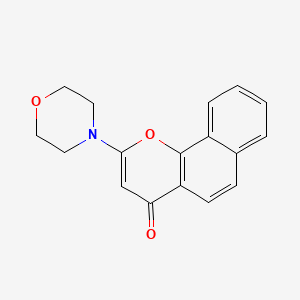
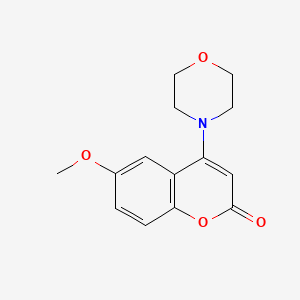

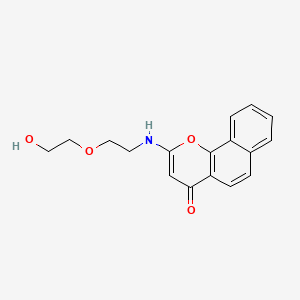
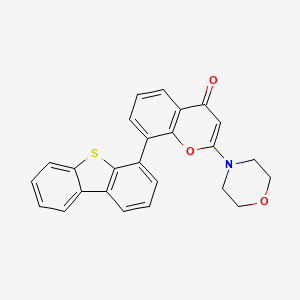
![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

